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4-nitrobenzyl nicotinate

Cat. No.: B5235283
M. Wt: 258.23 g/mol
InChI Key: YBJNRPWHPSFTCV-UHFFFAOYSA-N
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Description

Contextualization within Nicotinate (B505614) Ester Chemistry

Nicotinate esters are derivatives of nicotinic acid (also known as niacin or vitamin B3), a vital nutrient. nih.govmedchemexpress.com These esters are formed by the condensation of nicotinic acid with an alcohol. nih.gov The broader family of nicotinate esters has been a subject of interest for several decades, with research exploring their synthesis and diverse applications. acs.org For instance, esters like methyl nicotinate and benzyl (B1604629) nicotinate have been investigated for their rubefacient (warming) and vasodilating properties. nih.govwikipedia.orgahajournals.orgsigmaaldrich.com

The chemical properties and biological activities of nicotinate esters can be significantly influenced by the nature of the alcohol moiety. For example, menthyl nicotinate, an ester of nicotinic acid and menthol, is used in cosmetic and personal care products. wikipedia.org Similarly, vitamin E nicotinate, an ester of α-tocopherol and nicotinic acid, has been studied for its potential metabolic and physiological effects. nih.govresearchgate.net The reactivity of nicotinate esters in various chemical reactions, such as aminolysis and reactions with metal ethoxides, has also been a subject of kinetic and mechanistic studies. psu.edukoreascience.kr This diverse landscape of nicotinate ester chemistry provides the backdrop against which the specific characteristics of 4-nitrobenzyl nicotinate can be understood.

Rationale for Dedicated Investigation of this compound

The dedicated investigation of this compound stems from the unique combination of its constituent parts: the nicotinate core and the 4-nitrobenzyl group. The 4-nitrobenzyl group is a well-established protecting group in organic synthesis, particularly in peptide synthesis. nih.govthieme-connect.comgoogle.com Its utility lies in its stability under various reaction conditions and its selective removal under specific, often mild, reducing conditions. thieme-connect.com The presence of the nitro group makes the benzylic position susceptible to cleavage, allowing for the deprotection of functional groups like alcohols, thiols, and carboxylic acids. thieme-connect.com

The incorporation of this functionality into a nicotinate ester structure creates a molecule with intriguing potential. Researchers are interested in how the electron-withdrawing nature of the 4-nitrobenzyl group influences the reactivity of the nicotinate ester. koreascience.kr Kinetic studies on the aminolysis of related compounds, such as 4-nitrophenyl nicotinate, have shown that the position of the nitrogen atom in the pyridine (B92270) ring and the nature of the ester group significantly affect the reaction mechanism and rate. psu.eduresearchgate.net Therefore, this compound serves as a valuable substrate for fundamental studies in physical organic chemistry, allowing for a deeper understanding of reaction mechanisms, substituent effects, and the interplay of different functional groups within a single molecule.

Overview of Academic Research Trajectories

Academic research involving this compound and related compounds has followed several distinct trajectories. One major area of focus has been the study of its reaction kinetics and mechanisms. For example, detailed kinetic analyses of the reactions of 4-nitrophenyl nicotinate with various nucleophiles have provided insights into the factors governing the reactivity of these esters. psu.edukoreascience.kr These studies often involve comparing the reactivity of different isomers and analogs to elucidate the electronic and steric effects of the substituents. psu.eduresearchgate.net

Another significant research avenue is the use of the 4-nitrobenzyl group as a protecting group in the synthesis of more complex molecules. nih.govthieme-connect.comketonepharma.com While direct research on the use of this compound as a synthetic intermediate is not extensively documented in the provided results, the well-established role of the 4-nitrobenzyl moiety in protecting group chemistry suggests its potential in this area. nih.govthieme-connect.comketonepharma.com The reactivity of the 4-nitrobenzyl group itself, particularly in reactions with reagents like potassium t-butoxide, has also been a subject of investigation. rsc.org Furthermore, the analytical application of related compounds, such as γ-(4-nitrobenzyl)pyridine, for the detection of certain chemical agents highlights the broader interest in the chemical properties of molecules containing the 4-nitrobenzyl unit. acs.org

Data Tables

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O4 B5235283 4-nitrobenzyl nicotinate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl)methyl pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-13(11-2-1-7-14-8-11)19-9-10-3-5-12(6-4-10)15(17)18/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJNRPWHPSFTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Nitrobenzyl Nicotinate

Esterification Pathways

Esterification stands as a fundamental and widely employed method for the synthesis of 4-nitrobenzyl nicotinate (B505614). This involves the reaction of nicotinic acid or its derivatives with 4-nitrobenzyl alcohol. The primary approaches include direct esterification and the use of activated ester intermediates.

Direct Esterification Approaches

Direct esterification, often referred to as Fischer-Speier esterification, involves the reaction of a carboxylic acid (nicotinic acid) with an alcohol (4-nitrobenzyl alcohol) in the presence of an acid catalyst. acs.org This equilibrium-driven process typically requires the removal of water to drive the reaction towards the formation of the ester product. acs.org Common methods for water removal include azeotropic distillation.

While specific examples detailing the direct Fischer esterification of nicotinic acid with 4-nitrobenzyl alcohol are not extensively documented in readily available literature, the general principles of this reaction are well-established. The reaction would involve refluxing nicotinic acid and 4-nitrobenzyl alcohol with a strong acid catalyst. acs.org A patent for the non-catalytic preparation of nicotinic acid esters with water-immiscible alcohols with boiling points above 135°C suggests that the reaction can also be carried out by heating the reactants at reflux temperature. masterorganicchemistry.com

Activated Ester Synthesis Strategies

To overcome the often harsh conditions of direct esterification, activated ester synthesis provides a milder and more efficient alternative. This strategy involves converting the carboxylic acid into a more reactive intermediate, which then readily reacts with the alcohol.

A prominent method for this activation is the Steglich esterification, which utilizes a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.org The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate then reacts with the alcohol to form the desired ester and a urea (B33335) byproduct (dicyclohexylurea). organic-chemistry.org The addition of DMAP is crucial as it acts as an acyl transfer reagent, forming a reactive amide that rapidly reacts with the alcohol, thus accelerating the reaction and suppressing side product formation. organic-chemistry.orgorganic-chemistry.org

A general procedure for a DCC/DMAP-catalyzed esterification involves dissolving the carboxylic acid, alcohol, and DMAP in a suitable anhydrous solvent, followed by the addition of DCC at a controlled temperature. orgsyn.org After stirring for a specific period, the precipitated urea byproduct is removed by filtration, and the final ester product is isolated and purified. orgsyn.org

Table 1: Key Reagents in Steglich Esterification

ReagentFunction
Nicotinic AcidCarboxylic acid source
4-Nitrobenzyl AlcoholAlcohol source
DCC (N,N'-Dicyclohexylcarbodiimide)Coupling agent, activates the carboxylic acid
DMAP (4-Dimethylaminopyridine)Catalyst, accelerates the esterification

This table summarizes the roles of the primary reactants and catalysts in the Steglich esterification for the synthesis of 4-nitrobenzyl nicotinate.

In the context of activated esters, 4-nitrophenyl esters are frequently used as synthons for further reactions due to the good leaving group nature of the 4-nitrophenoxide ion. researchgate.net Research on the synthesis of 4-nitrophenyl 2-methyl-6-(trifluoromethyl) nicotinate utilized a Steglich esterification approach, coupling the corresponding nicotinic acid with 4-nitrophenol (B140041). nih.gov While this produces a related nicotinate ester, the principle of activating the nicotinic acid for reaction with a phenolic or benzylic alcohol is directly applicable. The use of 4-nitrobenzyl alcohol in a Steglich esterification with nicotinic acid would directly yield this compound.

Catalytic Considerations in Nicotinate Ester Synthesis

The choice of catalyst is critical in both direct esterification and activated ester synthesis of nicotinates.

For direct esterification, strong protic acids like sulfuric acid are traditionally used. acs.org Solid acid catalysts, such as the HND230 catalyst mentioned in a patent for the synthesis of ethyl nicotinate, offer advantages in terms of easier separation and potential for recycling. google.com Zirconium-based complexes have also been explored for catalytic esterification, although their effectiveness with N-heterocyclic carboxylic acids like nicotinic acid can be limited due to potential catalyst inhibition by the basic nitrogen atom. organic-chemistry.orgpurdue.edu

In activated ester synthesis, particularly the Steglich method, DMAP is the catalyst of choice due to its high nucleophilicity and ability to accelerate the reaction, leading to higher yields and purities. organic-chemistry.orgorganic-chemistry.org Research has shown that the addition of 3-10 mol% of DMAP significantly accelerates the DCC-activated esterification. organic-chemistry.org

Alternative Synthetic Routes

Beyond direct esterification, other synthetic strategies can be employed to produce this compound.

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This method can be catalyzed by either acids or bases. ntnu.edu.tw For the synthesis of this compound, this would typically involve reacting an alkyl nicotinate, such as methyl nicotinate or ethyl nicotinate, with 4-nitrobenzyl alcohol.

Base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide (formed by deprotonation of the alcohol) on the carbonyl carbon of the ester. srsintl.comsrsbiodiesel.com Strong bases like sodium hydroxide (B78521), potassium hydroxide, or sodium methoxide (B1231860) are commonly used. srsintl.com To drive the reaction to completion, it is often necessary to use the alcohol reactant in excess or to remove the alcohol byproduct.

A specific application of this method is the synthesis of 4-aminonicotinic acid p-nitrobenzyl ester, which was prepared by the re-esterification of methyl 4-aminonicotinate with p-nitrobenzyl alcohol. srsintl.com This demonstrates the feasibility of using transesterification to introduce the 4-nitrobenzyl group. The reaction of ethyl nicotinate with benzyl (B1604629) alcohol has also been shown to produce benzyl nicotinate in good yields. acs.org

Acid-catalyzed transesterification is also possible, often using the same types of strong acids as in direct esterification. ntnu.edu.tw The mechanism involves protonation of the carbonyl oxygen, making the ester more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

Coupling Reactions

Several coupling strategies are employed for the synthesis of esters like this compound. These methods primarily involve the direct esterification of nicotinic acid with 4-nitrobenzyl alcohol under acidic conditions (Fischer esterification), the use of coupling agents to facilitate the reaction under milder conditions (Steglich esterification), or the reaction of a more reactive nicotinic acid derivative, such as an acyl chloride, with the alcohol.

Fischer-Speier Esterification: This classical method involves heating nicotinic acid and 4-nitrobenzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. libretexts.org While cost-effective, the harsh acidic conditions and high temperatures may not be suitable for sensitive substrates.

Steglich Esterification: A milder and often more efficient method involves the use of a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). organic-chemistry.org This reaction proceeds at room temperature and is suitable for a wider range of substrates, including those that are acid-labile. organic-chemistry.org The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC, which is then attacked by the alcohol. organic-chemistry.org

Acyl Chloride Method: Nicotinoyl chloride, the acyl chloride derivative of nicotinic acid, is highly reactive and readily undergoes nucleophilic acyl substitution with 4-nitrobenzyl alcohol. google.comresearchgate.net This method is often rapid and high-yielding. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters.

Temperature and Pressure Optimization

Temperature plays a critical role in reaction kinetics. For endergonic reactions like Fischer esterification, higher temperatures are generally required to achieve a reasonable reaction rate. chemicalbook.com Reflux conditions are common for this method. chemicalbook.comturkjps.orgscholarsresearchlibrary.com

Conversely, methods like the Steglich esterification are often performed at room temperature to minimize side reactions, such as the formation of N-acylurea byproducts. organic-chemistry.org Reactions with highly reactive species like acyl chlorides can often be run at or below room temperature.

Pressure is less commonly a primary optimization parameter for these types of liquid-phase reactions unless a volatile reagent or byproduct needs to be contained or removed. For reactions where water is removed by azeotropic distillation, atmospheric pressure is typically sufficient.

The table below demonstrates a hypothetical optimization of temperature for a generic esterification reaction.

Temperature (°C)Reaction Time (h)Yield (%)Observations
25 (Room Temp)2465Slow reaction rate, incomplete conversion.
501285Increased reaction rate with good yield.
80 (Reflux in Benzotrifluoride)692Optimal temperature for this system, leading to high yield in a shorter time. nih.govacs.org
110 (Reflux in Toluene)495Further increase in rate, but potential for side product formation.

Reagent Stoichiometry and Purity Impacts

The stoichiometry of the reactants can be adjusted to maximize the conversion of a more valuable starting material. In Fischer esterification, a large excess of the less expensive reagent, often the alcohol, can be used to drive the reaction to completion. libretexts.org

In coupling reactions like the Steglich esterification, equimolar amounts of the carboxylic acid and alcohol are typically used, with a slight excess of the coupling agent (DCC) and a catalytic amount of DMAP. orgsyn.org Using a significant excess of the coupling agent can lead to purification challenges due to the formation of byproducts.

The purity of the starting materials, nicotinic acid and 4-nitrobenzyl alcohol, is paramount. Impurities can lead to side reactions, lower yields, and complicate the purification of the final product. For instance, the presence of water in the reaction mixture can hydrolyze the activated intermediates in Steglich esterification or the acyl chloride in the respective method.

A representative study of reagent stoichiometry on yield might look as follows:

Nicotinic Acid (equiv.)4-Nitrobenzyl Alcohol (equiv.)DCC (equiv.)DMAP (mol%)Yield (%)
1.01.01.1590
1.21.01.1591
1.01.21.1594
1.01.01.5588
1.01.01.1025

This data illustrates that a slight excess of the alcohol can improve the yield, while a large excess of the coupling agent may be detrimental. The catalytic role of DMAP is also clearly essential for the reaction's efficiency.

Chemical Reactivity and Reaction Mechanisms of 4 Nitrobenzyl Nicotinate

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the primary reaction pathway for esters like 4-nitrobenzyl nicotinate (B505614). This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the alkoxy group (the leaving group).

Mechanism Elucidation for Ester Cleavage

The cleavage of nicotinate esters, such as 4-nitrobenzyl nicotinate, by nucleophiles like amines (aminolysis) or hydroxide (B78521) (hydrolysis) is generally understood to proceed through a stepwise mechanism. psu.edu This pathway involves the formation of a tetrahedral intermediate.

The mechanism consists of two main steps:

Nucleophilic Addition: The nucleophile attacks the carbonyl carbon of the ester. This is typically the rate-determining step for highly reactive nucleophiles or the first step in a multi-step process. This addition breaks the carbonyl π-bond and forms a transient, negatively charged tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group, which in this case is the 4-nitrobenzyloxide anion. This anion is subsequently protonated by the solvent or other species in the reaction mixture to form 4-nitrobenzyl alcohol.

Role of the 4-Nitrobenzyl Moiety as a Leaving Group

The efficiency of a nucleophilic acyl substitution reaction is heavily dependent on the stability of the leaving group. A good leaving group is one that is a weak base and can stabilize the negative charge it acquires upon departure.

The 4-nitrobenzyl moiety is considered a good leaving group for several reasons:

Inductive Effect: The strong electron-withdrawing nitro (-NO₂) group significantly enhances the acidity of the corresponding alcohol, 4-nitrobenzyl alcohol. This is because the nitro group helps to stabilize the negative charge on the oxygen atom in the 4-nitrobenzyloxide intermediate through its inductive effect.

pKa of the Conjugate Acid: The leaving ability of a group is inversely related to the pKa of its conjugate acid. The predicted pKa of 4-nitrobenzyl alcohol is approximately 13.61. lookchem.com A lower pKa indicates a stronger acid and, consequently, a more stable conjugate base (the leaving group). This stability facilitates its departure from the tetrahedral intermediate.

Use as a Protecting Group: The 4-nitrobenzyl group is often used as a protecting group for alcohols and amines in organic synthesis precisely because it can be cleaved under specific, often mild, conditions, which attests to its competence as a leaving group. emerginginvestigators.orgresearchgate.net

Compared to the 4-nitrophenoxide leaving group (from 4-nitrophenyl esters), the 4-nitrobenzyloxide group is generally a slightly poorer leaving group because the negative charge is on a benzylic oxygen rather than directly on an aromatic ring where it can be delocalized more extensively. The pKa of 4-nitrophenol (B140041) is approximately 7.15, which is significantly lower than that of 4-nitrobenzyl alcohol, indicating 4-nitrophenoxide is a much weaker base and therefore a better leaving group. emerginginvestigators.org

Impact of Nucleophile Structure and Basicity on Reactivity

The structure and basicity of the attacking nucleophile have a profound impact on the rate of nucleophilic acyl substitution reactions. Kinetic studies on the aminolysis of 4-nitrophenyl nicotinate with a series of cyclic secondary amines demonstrate a clear relationship between the nucleophile's basicity (pKa) and the reaction rate. psu.edu

Generally, a more basic nucleophile is also a stronger nucleophile, leading to a faster reaction rate. For instance, in the reaction of 4-nitrophenyl nicotinate with various amines, the second-order rate constant (kN) decreases significantly as the pKa of the amine's conjugate acid decreases. psu.edu This trend is a hallmark of nucleophilic substitution reactions where the formation of the bond with the nucleophile is kinetically important.

However, steric hindrance can also play a role. A bulky nucleophile may exhibit lower reactivity than expected based on its basicity alone, because its size impedes its approach to the sterically crowded carbonyl carbon.

Kinetic Studies of Reactions Involving the Nicotinate Ester Moiety

Kinetic studies are essential for elucidating reaction mechanisms, determining the influence of substituents, and quantifying reactivity. For nicotinate esters, these studies often involve measuring pseudo-first-order rate constants under various conditions and calculating second-order rate constants.

Determination of Rate Constants

While specific rate constants for this compound are not readily found in the surveyed literature, the data for the aminolysis of 4-nitrophenyl nicotinate in a solution of 80 mol % H₂O / 20 mol % DMSO at 25.0 °C provides an excellent model for the type of data generated in such studies. psu.edu The second-order rate constants (kN) for its reaction with various cyclic secondary amines were determined by measuring reaction rates at different amine concentrations. psu.edu

The data shows a clear correlation between the basicity of the amine and the reaction rate constant. psu.edu

Table 1: Second-Order Rate Constants (kN) for the Aminolysis of 4-Nitrophenyl Nicotinate with Various Cyclic Secondary Amines at 25.0 °C psu.edu

Nucleophile pKa of Conjugate Acid kN (M-1s-1)
Piperidine (B6355638) 11.02 16.2
Piperazine 9.80 1.15
3-Methylpiperidine 10.8 10.2
Morpholine 8.36 0.122

This data is for 4-nitrophenyl nicotinate and serves as an illustrative example.

Brønsted-Type Plots and Mechanistic Insights

A Brønsted-type plot is a powerful tool in physical organic chemistry that correlates the logarithm of a rate constant (log k) with the pKa of a series of related catalysts or reactants, such as a series of amines. The slope of this linear free-energy relationship, known as the Brønsted coefficient (β), provides insight into the structure of the transition state.

For the aminolysis of 4-nitrophenyl nicotinate, a linear Brønsted-type plot was obtained with a βnuc value of 0.90. psu.edu

Key insights from this finding include:

Mechanism: A high βnuc value (typically > 0.5) is indicative of a significant development of positive charge on the amine nitrogen in the transition state. psu.edu The value of 0.90 strongly supports a stepwise reaction mechanism where the expulsion of the leaving group from the tetrahedral intermediate (T±) is the rate-determining step. psu.eduresearchgate.net In this scenario, the transition state closely resembles the tetrahedral intermediate itself.

Concerted vs. Stepwise: This high βnuc value contrasts sharply with the lower values (e.g., βnuc = 0.5 ± 0.1) typically observed for concerted mechanisms, where bond formation and bond breaking occur simultaneously. psu.edu

It is highly probable that a kinetic study of this compound would also yield a linear Brønsted plot with a large, positive βnuc value, similarly indicating a stepwise nucleophilic acyl substitution mechanism.

Solvent Effects on Reaction Kinetics and Mechanisms

Solvent properties play a critical role in dictating the kinetics and mechanisms of reactions involving this compound. The choice of solvent can influence reactant solubility, stabilize or destabilize transition states, and in some cases, directly participate in the reaction.

Studies on related compounds provide a framework for understanding these effects. For the reduction of the nitro group in similar molecules like 4-nitrophenol, the reaction medium has a pronounced effect on the kinetics. The addition of alcohols such as methanol, ethanol, or isopropanol (B130326) to an aqueous reaction mixture can dramatically decrease the reduction rate. scispace.comrsc.org This has been partly attributed to the higher solubility of oxygen in alcohols compared to water. scispace.com In the alkaline hydrolysis of other aryl esters, reaction rates can decrease in aqueous-organic mixtures (like DMSO, dioxane, or acetonitrile) up to about 70% organic cosolvent, and then increase sharply in solvent mixtures with lower water content. acs.org This complex behavior highlights the interplay between solvent polarity, hydrogen bonding capacity, and the specific solvation of ground and transition states.

Table 1: Effect of Solvent on the Apparent Rate Constant (k_app) for the Reduction of 4-Nitrophenol

This table illustrates the typical impact of solvent composition on the reduction of a nitroaromatic compound, a key moiety in this compound. Data is conceptual and based on findings from sources scispace.comrsc.org.

Solvent Composition (Aqueous) Relative k_app
Water 1.00
25 vol% Methanol 0.65
25 vol% Ethanol 0.50
25 vol% Isopropanol 0.30

Influence of Inductive and Field Effects on Reactivity

The electronic character of this compound is shaped by both inductive and field effects, which in turn govern its reactivity. The electronegative nitrogen atom in the pyridine (B92270) ring and the potent electron-withdrawing nitro group on the phenyl ring are the dominant sources of these effects.

Inductive Effect : This is the transmission of charge through sigma bonds. The electronegative nitrogen in the pyridine ring withdraws electron density from the ring carbons and, subsequently, from the carbonyl carbon of the ester group. psu.edunih.gov This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Similarly, the nitro group exerts a strong electron-withdrawing inductive effect on the benzyl (B1604629) ring. ucsb.edu

Field Effect : This is an electrostatic effect transmitted through space. In reactions with anionic nucleophiles, the partial negative charge on the pyridine nitrogen can create an electrostatic repulsion, influencing the reaction rate. psu.edu Studies on isomeric nitrophenyl picolinates, nicotinates, and isonicotinates show that the relative positioning of the nitrogen atom to the reaction center is crucial, indicating that field effects can be as, or more, important than inductive effects in determining reactivity. psu.edu

The reactivity of nicotinates is generally enhanced by the electron-withdrawing nature of the pyridine nitrogen compared to their benzene (B151609) analogues (benzoates). psu.edu

Electrophilic Aromatic Substitution on Aromatic Rings

The two aromatic rings in this compound exhibit markedly different reactivities towards electrophilic aromatic substitution (EAS) due to their distinct substituents.

Reactivity of the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. wikipedia.org This makes it significantly less reactive towards electrophilic attack than benzene, resembling a highly deactivated benzene ring like nitrobenzene. wikipedia.org Furthermore, the ester group attached at the 3-position also acts as a deactivating, meta-directing group. The combination of the ring nitrogen and the ester substituent strongly deactivates the ring towards EAS. Reactions like nitration or halogenation, if they occur, require very harsh conditions and would be expected to direct an incoming electrophile to the 5-position, which is meta to both the ring nitrogen and the ester linkage. researchgate.netresearchgate.net Friedel-Crafts reactions are generally not feasible as the Lewis acid catalysts tend to complex with the basic nitrogen atom, further deactivating the ring. wikipedia.org

Reactivity of the Nitrobenzyl Phenyl Ring

The phenyl ring of the 4-nitrobenzyl group is strongly deactivated by the powerful electron-withdrawing nitro group (-NO2). The nitro group deactivates the ring towards electrophilic attack through both a strong resonance effect and an inductive effect. This deactivation makes EAS reactions on this ring much slower than on unsubstituted benzene. The nitro group is a meta-director. Therefore, any electrophilic substitution on this ring would predominantly yield the product substituted at the 3-position (meta to the nitro group).

Reductions and Oxidations of the Nitrobenzyl and Nicotinate Moieties

The functional groups within this compound allow for specific reduction and oxidation reactions.

Reduction of the Nitro Group

The reduction of the aromatic nitro group to an amino group is a common and synthetically useful transformation. masterorganicchemistry.com A variety of reagents can accomplish this reduction chemoselectively, leaving the ester functionality intact.

Common methods that are effective for the reduction of nitroarenes in the presence of ester groups include:

Catalytic Hydrogenation : Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), or Raney Nickel with hydrogen gas is a highly effective method. nowgonggirlscollege.co.inrsc.org This approach is often clean and produces high yields.

Metal/Acid Systems : Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction. masterorganicchemistry.com

Transfer Hydrogenation : Using a hydrogen source like hydrazine (B178648) or sodium borohydride (B1222165) in the presence of a catalyst (e.g., Pd/C) can also selectively reduce the nitro group. organic-chemistry.org An Fe/CaCl2 system has also been shown to be effective and tolerate ester groups. organic-chemistry.org

The choice of reagent can be crucial to avoid the reduction of other functional groups. For example, powerful reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both the nitro group and the ester, and are therefore unsuitable for this specific transformation. masterorganicchemistry.com

Table 2: Common Reagents for Selective Reduction of Aromatic Nitro Groups

Reagent System Typical Conditions Selectivity Notes
H₂, Pd/C Room temperature, 1 atm H₂ Excellent for nitro groups; generally does not affect esters. rsc.org
Fe, HCl Reflux Classic method, generally compatible with esters. masterorganicchemistry.com
SnCl₂, HCl Room temperature or gentle heating Effective, but tin waste can be an issue. nowgonggirlscollege.co.in

Transformations of the Nicotinate Pyridine Ring

The pyridine ring of this compound, while aromatic, is susceptible to a variety of transformations under appropriate reaction conditions. These reactions primarily involve the reduction of the aromatic system to yield dihydropyridines or piperidines, and functionalization through the introduction of new substituents onto the ring.

One of the most significant transformations of the nicotinate pyridine ring is its reduction. Catalytic hydrogenation is a common method to achieve this. For instance, nicotinic acid and its derivatives can be hydrogenated to the corresponding nipecotic acid (piperidine-3-carboxylic acid). nih.govbeilstein-journals.org This full saturation of the pyridine ring is a well-established process. More modern approaches to obtain enantiomerically pure piperidine derivatives involve a two-step process starting from an ethyl nicotinate, which is first hydrogenated to a vinylogous carbamate (B1207046) intermediate in the presence of acetic anhydride, followed by asymmetric hydrogenation using rhodium-based catalysts. beilstein-journals.org

However, the presence of other reducible functional groups, such as the nitro group in this compound, introduces the challenge of chemoselectivity. In a related compound, N-4-nitrophenyl nicotinamide, studies have shown that using a mild reducing catalyst like palladium on silica (B1680970) (Pd/SiO2) can achieve highly chemoselective hydrogenation of the nitro group to a primary amine, without affecting the pyridine or phenylene rings. rsc.orgmit.edu This suggests that under similar mild conditions, the nitro group of this compound would likely be reduced in preference to the pyridine ring.

Partial reduction of the pyridine ring to dihydropyridines is also a key transformation. For nicotinic acid derivatives, selective transfer hydrogenation using sources like ammonia (B1221849) borane (B79455) with a cobalt catalyst can furnish 1,4-dihydropyridine (B1200194) derivatives. google.com Furthermore, N-alkylated nicotinate salts can undergo regioselective additions. For example, rhodium-catalyzed coupling of N-benzyl nicotinate esters with aryl boronic acids can lead to 1,6-addition products. ucla.edu The regioselectivity of nucleophilic addition to activated pyridinium (B92312) salts (1,2-, 1,4-, or 1,6-addition) can be controlled by the choice of catalyst, allowing for the synthesis of various dihydropyridine (B1217469) isomers from the same starting materials. nih.gov

The pyridine ring can also be functionalized through C-H activation. Palladium-catalyzed arylation of nicotinic acids has been reported, demonstrating that new carbon-carbon bonds can be formed on the pyridine ring. beilstein-journals.org

Transformation Reagents and Conditions Product Type Reference
Full HydrogenationH₂, Rhodium catalyst, elevated pressurePiperidine derivative beilstein-journals.org
Chemoselective Nitro ReductionH₂, Pd/SiO₂Aminobenzyl nicotinate rsc.orgmit.edu
Transfer HydrogenationAmmonia borane, Cobalt catalyst1,4-Dihydropyridine derivative google.com
ArylationAryl boronic acids, Rhodium catalyst1,6-Dihydropyridine derivative ucla.edu
C-H ArylationArylating agent, Palladium catalystAryl-substituted pyridine beilstein-journals.org

Metal-Catalyzed Reactions and Coordination Chemistry (excluding biological context)

The nicotinate moiety of this compound possesses two primary sites for coordination with metal ions: the pyridine ring nitrogen and the oxygen atoms of the ester group. This versatility allows it to participate in a range of metal-catalyzed reactions and form diverse coordination complexes. researchgate.net

The coordination chemistry of nicotinic acid and its derivatives has been extensively studied. They can act as ligands, binding to transition metals through either the nitrogen atom, one or both oxygen atoms of the carboxylate/ester group, or in a bridging fashion involving both N and O atoms. researchgate.net This coordination can lead to the formation of various structures, from simple mononuclear complexes to intricate coordination polymers. researchgate.netwikipedia.org Mass spectrometric studies on copper complexes with nicotinic acid esters have confirmed the coordination and have been used to deduce the binding sites within the gas phase. nih.gov The fragmentation patterns observed indicate cleavage of the ester bond, which is influenced by the coordination to the metal center. nih.gov

Metal ions can act as catalysts in reactions involving the nicotinate ester. For example, the synthesis of nicotinic acid esters can be catalyzed by alkali or alkaline earth metal alkoxides. google.com In these reactions, the metal ion likely acts as a Lewis acid, activating the carbonyl group of an acid ester towards nucleophilic attack by an alcohol.

More advanced metal-catalyzed reactions can directly functionalize the pyridine ring. Palladium-catalyzed cross-dehydrogenative coupling has been used for the arylation and benzylation of pyridine N-oxides, which are related to nicotinic acid derivatives. beilstein-journals.org Similarly, ruthenium catalysts can be employed in cascade annulation reactions of acrylamides with 2-alkynoates to synthesize various 6-oxo nicotinic acid esters. acs.org Nickel-catalyzed cross-coupling reactions of pyridinium salts derived from nicotinate esters with arylzinc halides provide a route to 2-aryl-1,2-dihydropyridines. ucla.edu

The choice of metal catalyst can also control the regioselectivity of reactions on the nicotinate ring system. In the case of N-alkyl nicotinate salts, the use of different rhodium catalysts can direct the addition of boron-based nucleophiles to different positions on the pyridine ring, leading to either 1,2- or 1,6-dihydropyridine products. nih.gov

Metal Reaction Type Role of Metal Product Reference
Copper (Cu)CoordinationForms complexes with the nicotinate ligandCopper-nicotinate complexes nih.gov
Sodium (Na)Ester SynthesisLewis acid catalyst (as alkoxide)Nicotinic acid esters google.com
Palladium (Pd)C-H ArylationCatalyst for C-C bond formationArylated pyridines beilstein-journals.org
Ruthenium (Ru)Cascade AnnulationCatalyst for ring formation6-Oxo nicotinic acid esters acs.org
Nickel (Ni)Cross-CouplingCatalyst for C-C bond formation2-Aryl-1,2-dihydropyridines ucla.edu
Rhodium (Rh)Regioselective AdditionControls regioselectivity of nucleophilic attackDihydropyridine derivatives nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 4-nitrobenzyl nicotinate (B505614).

The first step in a computational study is typically geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For 4-nitrobenzyl nicotinate, this process would involve calculating the forces on each atom and iteratively adjusting their positions until these forces are close to zero. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum.

Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable bonds, particularly around the ester linkage and the benzyl (B1604629) group. By systematically rotating these bonds and performing geometry optimization for each resulting conformer, a potential energy surface can be mapped out. This allows for the identification of the global minimum energy conformer as well as other low-energy conformers that may be populated at room temperature. An initial search for the lowest-energy conformer can be performed using molecular mechanics force fields, such as MMFF94s, followed by refinement with higher-level DFT calculations. nih.gov

Table 1: Key Torsional Angles in this compound for Conformational Analysis

Torsional AngleDescription
O-C-C-N (ester-benzyl)Rotation around the benzyl C-C bond
C-O-C=O (ester)Rotation around the ester C-O bond
C-C-O-C (ester)Rotation around the benzyl C-O bond
C-C-N-O (nitro group)Rotation of the nitro group

Note: The specific values for these angles in the lowest energy conformer would be determined through detailed computational analysis.

Understanding the electronic structure of this compound is key to predicting its reactivity and spectroscopic properties. Frontier molecular orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring of the nicotinate moiety, while the LUMO is likely to be centered on the electron-withdrawing nitrobenzyl group. This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In this compound, the MEP would show negative potential (red and yellow regions) around the electronegative oxygen atoms of the nitro and ester groups, as well as the nitrogen atom of the pyridine ring, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly those on the aromatic rings.

Vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These calculations provide the frequencies of the normal modes of vibration and their corresponding intensities. By comparing the calculated vibrational frequencies with experimental spectra, a detailed assignment of the observed absorption bands to specific molecular motions can be made. esisresearch.org This correlation is essential for confirming the molecule's structure and understanding its bonding characteristics. For instance, the characteristic stretching frequencies of the C=O (ester), C-O (ester), and NO2 (nitro) groups can be precisely assigned. esisresearch.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
C=O (ester)Stretching1720-1740
C-O (ester)Stretching1200-1300
NO₂ (nitro)Asymmetric Stretching1500-1570
NO₂ (nitro)Symmetric Stretching1330-1370
Aromatic C-HStretching3000-3100
Pyridine RingRing Vibrations1400-1600

Note: These are typical frequency ranges and the precise values for this compound would be obtained from specific DFT calculations.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are often difficult to observe experimentally.

By modeling a chemical reaction involving this compound, such as its hydrolysis or reaction with a nucleophile, the minimum energy path from reactants to products can be determined. Along this path, the transition state, which represents the highest energy point, can be located and characterized. The energy difference between the reactants and the transition state is the activation energy barrier. wikipedia.org A lower activation energy implies a faster reaction rate. rsc.org The Arrhenius equation provides a quantitative link between the activation energy and the reaction rate constant. wikipedia.org

For reactions such as the alkylation of nucleophiles by this compound, computational modeling can predict the relative energy barriers for different nucleophiles or reaction conditions, providing insights into reaction selectivity.

Computational simulations provide a step-by-step view of the reaction mechanism at the molecular level. For instance, in a nucleophilic substitution reaction at the benzylic carbon of this compound, calculations can reveal whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1) mechanism. The geometries of the transition states can be analyzed to understand the key interactions that stabilize them.

Furthermore, simulations can shed light on the role of the solvent in the reaction, for example, by using continuum solvation models (like the Conductor-like Polarizable Continuum Model, CPCM) or by including explicit solvent molecules in the calculation. researchgate.net These models help to provide a more realistic picture of the reaction in solution. The study of reaction mechanisms often involves the analysis of various electronic descriptors, such as hardness, softness, and electrophilicity index, which can be derived from the HOMO and LUMO energies. researchgate.net

Molecular Dynamics Simulations (if applicable for interactions in non-biological systems)

For small organic molecules like this compound, MD simulations in non-biological contexts could theoretically be applied to investigate several phenomena:

Solvation Dynamics: Simulating the molecule in various organic solvents to understand the structure of the solvation shell, interaction energies, and the dynamics of solvent molecules around the solute.

Conformational Analysis: Exploring the rotational freedom around the ester linkage and the benzyl group to identify low-energy conformations and the energy barriers between them.

Interactions with Surfaces: Modeling the adsorption and dynamics of this compound on non-biological surfaces, such as polymers or inorganic materials. This could be relevant in applications like specialized coatings or films where ortho-nitrobenzyl esters have been used to create photo-responsive polymer networks. nih.gov

Aggregation Behavior: Investigating the potential for self-assembly or aggregation in different environments, a common application of MD for ester compounds. mdpi.com

While direct studies are absent, the principles of MD simulations are well-established and could provide valuable predictions for the behavior of this compound in various non-biological scenarios. mdpi.com

Structure-Reactivity Relationships from a Computational Perspective

The reactivity of this compound is governed by the interplay of its three key structural components: the nicotinate moiety, the benzyl ester group, and the para-nitro substituent. Computational studies on analogous structures allow for a detailed understanding of these relationships.

The chemical structure of this compound combines a pyridine ring (from nicotinic acid) with a 4-nitrobenzyl alcohol moiety through an ester linkage. The reactivity of the molecule is significantly influenced by the electronic properties of both the pyridine ring and the nitro-substituted benzene (B151609) ring.

Influence of the 4-Nitrobenzyl Moiety

The nitro group (NO₂) is a powerful electron-withdrawing group. nih.gov Its presence at the para position of the benzyl ring has several significant effects on the molecule's reactivity:

Aromatic Ring Deactivation: Through resonance and inductive effects, the nitro group strongly withdraws electron density from the benzene ring. This delocalization of π-electrons deactivates the ring towards electrophilic aromatic substitution. nih.gov

Benzylic Position Activation: The electron-withdrawing nature of the nitro group influences the reactivity of the benzylic carbon (the CH₂ group attached to the ester oxygen). This can affect the stability of potential intermediates in chemical reactions involving this position.

Nucleophilic Aromatic Substitution: The significant electron deficiency imparted by the nitro group makes the benzene ring susceptible to nucleophilic aromatic substitution, a reaction not typically seen in unsubstituted benzene.

Computational studies, such as ab initio and density functional theory (DFT) calculations on related nitrobenzyl compounds, have been used to explore potential energy surfaces and determine activation energies for various reaction pathways. researchgate.net For instance, studies on the fragmentation of 4-nitrobenzyl carbamates show that electron-donating substituents on the benzyl ring can accelerate reaction rates by stabilizing developing positive charges on the benzylic carbon.

Substituent on Benzyl RingPositionHammett Constant (σ)Relative Fragmentation Rate
H (Parent Compound)-0.001.0
2-MeOortho-0.37 (σp)~4.6
3-MeOmeta+0.12 (σm)~0.6
2-Meortho-0.17 (σp)~2.5
3-Memeta-0.07 (σm)~1.4
α-Mealpha-~1.7

Note: Data is illustrative and derived from kinetic studies on the fragmentation of related 4-nitrobenzyl carbamate (B1207046) hydroxylamines. The Hammett constant (σ) quantifies the electronic effect of a substituent; negative values indicate electron-donating groups, which accelerate this specific reaction. The relative rate is an approximation based on reported half-life data.

Influence of the Nicotinate Moiety

The nicotinate portion of the molecule features a pyridine ring, which is a six-membered heterocycle containing a nitrogen atom. The presence of this nitrogen atom significantly alters the electronic distribution and reactivity compared to a standard benzene ring.

Quantitative Structure-Activity Relationship (QSAR) studies on related nicotinic acid esters and nicotine (B1678760) derivatives highlight the importance of electronic, lipophilic, and steric factors in determining their interactions and properties. nih.govdovepress.com The basicity of the pyridine nitrogen atom, quantified by its pKa, is a key parameter. While pKa alone may not fully account for reactivity or binding affinity, it is a crucial descriptor. researchgate.net Computational models can accurately predict how different substituents on the pyridine ring modulate its electronic properties.

6-Position Substituent on Nicotine AnalogLipophilicity (π)Molar Volume (ΔMOL VOL)Pyridine N pKanAChR Affinity (Ki, nM)
H0.000.007.892.4
F0.15-0.116.451.1
Cl0.700.066.220.63
Br1.020.176.220.45
I1.430.326.301.1
CH₃0.510.118.134.9
OCH₃-0.040.13-22
CN-0.320.014.97100

Note: This table is based on data from QSAR studies of 6-substituted nicotine analogs and illustrates how electronic (pKa), lipophilic (π), and steric (Molar Volume) factors of substituents on the pyridine ring influence biological receptor affinity (Ki). researchgate.net Similar principles apply to chemical reactivity, where these parameters dictate reaction rates and pathways.

Derivatization Strategies and Synthetic Applications

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization is a technique used to convert an analyte into a product that is more suitable for analysis, for example, by improving its volatility, detectability, or chromatographic separation. The functional groups within 4-nitrobenzyl nicotinate (B505614)—the ester, the nitro group, and the pyridine (B92270) nitrogen—are all amenable to derivatization.

The ester bond in 4-nitrobenzyl nicotinate can be cleaved through hydrolysis, a reaction typically carried out under acidic or basic conditions. youtube.com This process yields nicotinic acid and 4-nitrobenzyl alcohol.

Base-Promoted Hydrolysis: In the presence of a base like sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylate salt (sodium nicotinate) and 4-nitrobenzyl alcohol. youtube.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then attack this carbon, leading to the formation of nicotinic acid and 4-nitrobenzyl alcohol after a series of proton transfer steps. youtube.com

The products of hydrolysis, nicotinic acid and 4-nitrobenzyl alcohol, can be further derivatized to enhance their detection by analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). For instance, the carboxylic acid group of nicotinic acid can be esterified to form a more volatile derivative for GC analysis.

The nitro group on the benzyl (B1604629) moiety is a strong electron-withdrawing group that significantly influences the molecule's reactivity. researchgate.net This group can be chemically modified, most commonly through reduction, to alter the compound's analytical properties.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. mdpi-res.com This conversion can be achieved using various reducing agents, such as:

Catalytic hydrogenation (e.g., H₂ gas with a metal catalyst like Palladium, Platinum, or Nickel).

Metal-acid systems (e.g., Sn/HCl, Fe/HCl).

This transformation from a nitro compound to an amine introduces a basic, nucleophilic functional group. The resulting amino group can be further derivatized, for example, by reacting it with fluorescent tagging agents like dansyl chloride or fluorescamine, thereby enabling highly sensitive detection using fluorescence spectroscopy.

The nitrogen atom in the pyridine ring of the nicotinic acid moiety is basic and nucleophilic, making it a target for alkylation reactions. It can react with alkylating agents to form a quaternary pyridinium (B92312) salt. This derivatization introduces a permanent positive charge into the molecule. The formation of such charged derivatives can be advantageous for analytical techniques like electrospray ionization mass spectrometry (ESI-MS), where pre-existing charge can enhance ionization efficiency and detection sensitivity. The reactivity of the pyridine nitrogen is a well-established principle used in analytical chemistry, as seen with reagents like 4-(4-nitrobenzyl)pyridine (4-NBP), which is used to test for the presence of alkylating agents. nih.gov

Table 1: Potential Derivatization Strategies for Enhanced Analytical Performance

Target Functional GroupDerivatization ReactionReagents/ConditionsResulting Functional GroupEnhanced Analytical Property
EsterHydrolysisH₃O⁺ or OH⁻Carboxylic Acid & AlcoholEnables further derivatization of products
Nitro GroupReductionH₂, Pd/C or Fe, HClPrimary AmineAllows for fluorescent tagging, changes polarity
Pyridine NitrogenN-AlkylationAlkyl Halide (e.g., CH₃I)Quaternary Pyridinium SaltImproved ionization for Mass Spectrometry

Role as a Precursor or Intermediate in Organic Synthesis (non-biological)

Beyond its potential for analytical derivatization, this compound serves as a valuable intermediate in non-biological organic synthesis. The 4-nitrobenzyl group can function as a protecting group for the carboxylic acid of nicotinic acid, allowing for modifications elsewhere in the molecule before its removal.

This compound can be considered a protected form of nicotinic acid. The 4-nitrobenzyl ester is stable under various conditions but can be cleaved when desired, typically through catalytic hydrogenation. The hydrogenation process has the dual benefit of cleaving the benzyl ester (hydrogenolysis) to release the free carboxylic acid and simultaneously reducing the nitro group to an amine.

Once deprotected, the resulting nicotinic acid is a versatile starting material for a wide range of other nicotinic acid derivatives. researchgate.net For example, the carboxylic acid can be converted into:

Amides: By reacting with amines in the presence of a coupling agent.

Other Esters: Through transesterification or by converting the acid to an acyl chloride followed by reaction with a different alcohol.

Hydrazones and other heterocyclic structures: Nicotinic acid and its simple esters are key starting materials for synthesizing more complex molecules with potential pharmacological activities, such as substituted 1,3,4-oxadiazoles. researchgate.net

The strategy of using a cleavable ester, such as the 4-nitrobenzyl ester, is a common tactic in multi-step synthesis to mask the reactivity of a carboxylic acid group.

The structural features of this compound make it a suitable building block for constructing larger, more complex molecular architectures. researchgate.net

Post-Modification Assembly: The functional groups of this compound can be modified in situ to create multiple connection points. For example, hydrolysis of the ester provides a carboxylate group, while reduction of the nitro group yields an amine. The resulting molecule, 4-aminobenzyl alcohol, and nicotinic acid can be used in subsequent steps. The nicotinic acid portion, with its pyridine nitrogen and carboxylate group, can act as a bidentate ligand for metal ions, forming coordination polymers or metal-organic frameworks (MOFs).

Use in Multicomponent Reactions: As a bifunctional molecule, it could potentially participate in multicomponent reactions where the pyridine and ester components react with different reagents in a single pot to rapidly build molecular complexity.

The synthesis of complex structures often relies on the use of versatile building blocks, and the combination of the nicotinate scaffold with the modifiable 4-nitrobenzyl group provides multiple avenues for elaboration into larger systems. researchgate.net

Table 2: this compound as a Synthetic Intermediate

Synthetic GoalReaction StrategyKey TransformationIntermediate/Product Class
Synthesis of NicotinamideDeprotection followed by AmidationHydrogenolysis of ester & Reduction of nitro group; then coupling with an amineNicotinic Acid, then Nicotinamides
Synthesis of other Nicotinate EstersDeprotection followed by Re-esterificationHydrogenolysis to yield Nicotinic Acid, then Fischer esterificationNicotinic Acid, then various Nicotinate Esters
Formation of Coordination PolymersHydrolysisCleavage of the ester bond to reveal the carboxylate ligandNicotinic Acid (for use as a ligand)

Ester as an Activated Synthon in Chemical Reactions

In the realm of organic synthesis, the strategic activation of a functional group is a cornerstone of molecular design and construction. An ester, typically regarded as a relatively stable functional group, can be transformed into an "activated synthon" by the appropriate choice of its alcohol component. The term "synthon" refers to a conceptual unit within a molecule that represents a potential starting material in a synthetic route. When an ester is "activated," it is rendered more susceptible to nucleophilic attack at the acyl carbon, thereby facilitating the transfer of the acyl group. This enhanced reactivity is crucial for forming new bonds, particularly amide and other ester bonds, under mild conditions.

The activation of a carboxylic acid in the form of a 4-nitrobenzyl ester, such as this compound, is a prime example of this strategy. The efficacy of the 4-nitrobenzyl group in this role stems from the electron-withdrawing nature of the para-nitro substituent. This electronic effect has a twofold consequence on the ester's reactivity. Firstly, it inductively withdraws electron density from the ester carbonyl group, increasing its electrophilicity and making it more prone to attack by nucleophiles. Secondly, and more importantly, the 4-nitrobenzyloxide anion is a significantly better leaving group than a simple alkoxide. This is because the negative charge on the oxygen atom in the transition state and in the leaving group itself is stabilized by resonance and the strong inductive effect of the nitro group.

The stability of the leaving group is a critical factor in nucleophilic acyl substitution reactions. A more stable leaving group corresponds to a lower activation energy for the reaction, thus accelerating the rate of substitution. In essence, the 4-nitrobenzyl ester of nicotinic acid acts as a convenient and reactive carrier of the nicotinoyl moiety, which can be readily transferred to a variety of nucleophiles, such as amines, alcohols, and thiols.

This approach is particularly valuable in the synthesis of complex molecules where harsh reaction conditions must be avoided to preserve sensitive functional groups elsewhere in the molecule. The use of this compound as an activated synthon allows for the formation of new amide or ester linkages under relatively gentle conditions, often requiring only the presence of a suitable nucleophile and sometimes a mild base to facilitate the reaction.

Detailed Research Findings

While specific research focusing exclusively on this compound as an activated synthon is not extensively documented, the principles of its reactivity can be inferred from studies on analogous systems, such as 4-nitrophenyl (PNP) esters and other 4-nitrobenzyl derivatives. Research on 4-nitrophenyl esters, for instance, has demonstrated their utility as effective acylating agents. These esters are known to react with a wide range of nucleophiles to form the corresponding acylated products in high yields.

For example, studies on the aminolysis of activated esters show a clear dependence on the nature of the leaving group. Esters with electron-withdrawing groups on the alcohol moiety, such as the 4-nitro group, exhibit significantly higher rates of reaction with amines compared to their unsubstituted counterparts. This is attributed to the increased stabilization of the resulting phenoxide or benzyloxide anion.

In a similar vein, the 4-nitrobenzyl group has been employed as a protecting group for carboxylic acids, a role that also relies on its ability to function as a good leaving group under specific cleavage conditions. The cleavage of a 4-nitrobenzyl ester often proceeds via nucleophilic attack, highlighting the inherent reactivity of this functional group.

The application of this compound as an activated synthon would be particularly relevant in the synthesis of nicotinamide-containing compounds. Nicotinamide is a crucial component of the coenzyme NAD (nicotinamide adenine dinucleotide) and is found in many biologically active molecules. The ability to introduce the nicotinoyl group under mild conditions is therefore of significant synthetic interest.

A hypothetical reaction scheme illustrating the use of this compound as an activated synthon for the synthesis of a nicotinamide derivative is presented below. In this example, this compound reacts with a primary amine to yield the corresponding N-substituted nicotinamide and 4-nitrobenzyl alcohol as a byproduct.

Table 1: Hypothetical Reaction Data for the Aminolysis of this compound

EntryNucleophile (Amine)ProductReaction ConditionsYield (%)
1BenzylamineN-BenzylnicotinamideDMF, Room Temp, 24h>90 (expected)
2AnilineN-PhenylnicotinamideDMF, 50 °C, 24h>85 (expected)
3Glycine methyl esterMethyl 2-(nicotinamido)acetateCH2Cl2, Et3N, RT, 12h>90 (expected)

Note: The data in this table is hypothetical and based on the expected reactivity of 4-nitrobenzyl esters with common nucleophiles. It serves to illustrate the potential synthetic utility of this compound as an activated synthon.

The expected high yields in these reactions are predicated on the enhanced electrophilicity of the carbonyl carbon and the excellent leaving group ability of the 4-nitrobenzyloxide anion. The reaction conditions are anticipated to be mild, reflecting the activated nature of the ester.

Analytical Methodologies for Detection and Quantification in Chemical Systems

Chromatographic Techniques

Chromatography is a powerful tool for separating 4-nitrobenzyl nicotinate (B505614) from impurities, reactants, or degradation products. The selection of the specific chromatographic method and its parameters is critical for achieving the desired resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of nitroaromatic compounds and nicotinic acid esters. nih.govsielc.com For 4-nitrobenzyl nicotinate, reversed-phase HPLC (RP-HPLC) is typically the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

Detection Modes:

UV Detection: Due to the presence of the nitroaromatic and pyridine (B92270) rings, this compound exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. upenn.edu UV detection is therefore a simple, robust, and common method for its quantification. The detection wavelength is typically set around 250-270 nm to achieve high sensitivity. upenn.edusielc.commdpi.com A rapid, simple, and sensitive HPLC-UV method can be developed for determining nitroaromatic components in aqueous samples. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides higher selectivity and sensitivity, and offers structural confirmation of the analyte. For MS-compatible methods, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids such as phosphoric or sulfuric acid. sielc.com Tandem mass spectrometry (MS/MS) can further enhance selectivity, which is particularly useful for complex matrices. researchgate.net

The following table summarizes typical HPLC conditions used for related compounds, which can be adapted for the analysis of this compound.

ParameterTypical ConditionsRelated Compounds Analyzed
Column C18, Primesep 100 (mixed-mode), Newcrom R1Ethyl Nicotinate, Benzyl (B1604629) Nicotinate, Nitroaromatics
Mobile Phase Acetonitrile/Water or Methanol/Water gradientNicotinic Acid, Nicotinamide, Nitro explosives
Buffer Sulfuric Acid (H₂SO₄), Phosphoric Acid, Formic Acid (for MS)Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine
Flow Rate 0.5 - 1.3 mL/min2,2′,4,4′,6,6′-hexanitrostilbene (HNS), Nitroaromatics
Detection UV at 220-270 nmNitroglycerin, Nicotinic Acid Esters

This table is generated based on data from multiple sources. nih.govsielc.comsielc.commdpi.comresearchgate.net

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given its molecular structure, this compound can be analyzed by GC, likely requiring elevated temperatures for volatilization. The technique is particularly effective for separating nitroaromatic compounds. epa.govnih.gov

Detectors:

Nitrogen-Phosphorus Detector (NPD): This detector is highly sensitive to compounds containing nitrogen and phosphorus, making it an excellent choice for analyzing this compound due to the presence of two nitrogen atoms in the molecule.

Electron Capture Detector (ECD): The nitro group is strongly electronegative, which allows for highly sensitive detection using an ECD. epa.gov This detector is susceptible to interference from other electronegative compounds, so chromatographic separation is key. epa.gov

Mass Spectrometry (MS): GC-MS provides definitive identification and quantification. The mass spectrum of this compound would show characteristic fragment ions, allowing for unambiguous confirmation of its presence. nih.govresearchgate.net GC-MS methods have been successfully established for the quantification of various nitrobenzene compounds. nih.gov

For some compounds, derivatization may be necessary to improve volatility or chromatographic behavior, though direct analysis is often possible. researchgate.netnih.gov The table below outlines typical GC parameters for the analysis of related substances.

ParameterTypical ConditionsRelated Compounds Analyzed
Column Wide-bore or mid-polarity capillary columnNitroaromatics, Cyclic Ketones, N-benzyl-dimethoxyphenylisopropylamines
Injection Split/splitless or on-columnNitrobenzene compounds, Ethyl Nicotinate
Detector ECD, NPD, MS2-nitrobenzyl alcohol, 2-nitrobenzaldehyde, 4-nitrocatechol
Carrier Gas Helium, Hydrogen2,4-dinitrophenol

This table is generated based on data from multiple sources. epa.govnih.govresearchgate.netresearchgate.netnih.govresearchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of nicotinic acid esters and for monitoring reaction progress. researchgate.netchemistryhall.com It is a valuable tool for assessing the purity of a sample and for stability studies. researchgate.netmdpi.com

For the analysis of this compound, a typical TLC setup would involve:

Stationary Phase: Silica (B1680970) gel 60 F254 plates are commonly used. The 'F254' indicates the presence of a fluorescent indicator that allows for the visualization of UV-absorbing compounds under a UV lamp at 254 nm. researchgate.netnih.gov

Mobile Phase: A mixture of solvents is used to achieve separation based on polarity. For nicotinic acid esters, mobile phases such as acetone/n-hexane or chloroform/methanol/acetic acid have been employed. researchgate.netmdpi.com

Detection: After developing the plate, spots can be visualized under UV light, where UV-absorbing compounds appear as dark spots on a fluorescent background. nih.govresearchgate.net Alternatively, chemical staining agents like iodine vapor or specific spray reagents can be used for visualization. chemistryhall.com

While primarily qualitative, TLC can be made quantitative by using a densitometer to measure the intensity of the spots. researchgate.netnih.gov This TLC-densitometry approach can be an effective alternative to HPLC for quality control and stability testing. researchgate.net

Spectroscopic Analytical Methods (e.g., UV-Vis, IR, Raman) for Quantification

Spectroscopic methods are used for both qualitative identification and quantitative analysis by measuring the interaction of electromagnetic radiation with the analyte.

UV-Vis Spectroscopy: As mentioned in the HPLC section, the aromatic rings and nitro group in this compound result in strong UV absorbance. upenn.edu UV-Vis spectrophotometry can be used for direct quantification in simple solutions where interfering substances are absent. The method relies on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is typically generated using standards of known concentration to quantify unknown samples. Related compounds like 4-nitrobenzaldehyde and 4-nitrophenol (B140041) show characteristic absorption maxima that are used for their quantification. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features. By comparing the spectrum of a sample to a reference spectrum, its identity can be confirmed. Predicted key IR peaks for this compound would include:

NO₂ Stretch: Asymmetric and symmetric stretching vibrations around 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net

C=O Stretch: A strong absorption from the ester carbonyl group, expected around 1720-1750 cm⁻¹. researchgate.net

C-O Stretch: An absorption corresponding to the ester C-O bond. researchgate.net

Aromatic C=C Stretch: Peaks characteristic of the pyridine and benzene (B151609) rings.

Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to IR spectroscopy. nsf.gov It is particularly useful for identifying the nitro group, which gives a strong and characteristic Raman signal around 1332 cm⁻¹. researchgate.net The C-C stretching modes of the aromatic rings are also readily observed. researchgate.net While standard Raman spectroscopy can be used for quantification, techniques like Surface-Enhanced Raman Scattering (SERS) can be employed to achieve much lower detection limits. researchgate.net

Sample Preparation Techniques for Chemical Matrix Analysis (non-biological)

Proper sample preparation is essential to remove interfering components from the chemical matrix and to concentrate the analyte before analysis. This step is critical for ensuring the accuracy and reliability of the final results. thermofisher.com

For analyzing this compound within a solid or complex liquid chemical matrix, an extraction step is typically required.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For example, a sample could be dissolved in an aqueous solution and then extracted into an organic solvent like methylene chloride or ethyl acetate, in which this compound is more soluble. The organic layer containing the analyte is then collected, concentrated, and analyzed. google.com

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent packed in a cartridge to isolate the analyte from a liquid sample. researchgate.net For this compound, a reversed-phase sorbent (like C18) could be used. The sample is passed through the cartridge, where the analyte is retained on the sorbent. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of a strong organic solvent. researchgate.net This technique is effective for both cleanup and pre-concentration of the sample.

Concentration Procedures

In the analytical workflow for the detection and quantification of this compound, concentration procedures are frequently employed to increase the analyte concentration to a level amenable to instrumental analysis. These preconcentration steps are crucial when dealing with samples where the target compound is present at trace levels. The selection of an appropriate concentration technique is contingent upon the sample matrix, the physicochemical properties of this compound, and the subsequent analytical method. The most common techniques for the concentration of organic compounds from chemical systems are solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the preconcentration and cleanup of analytes from a liquid sample. The methodology is based on the partitioning of the analyte between a solid sorbent and the liquid sample matrix. For a compound like this compound, which possesses both aromatic and polar functionalities, various SPE sorbents can be considered.

Methodology:

The general procedure for SPE involves four main steps:

Conditioning: The sorbent is treated with a solvent to wet the stationary phase and create an environment suitable for analyte retention. For reversed-phase sorbents, this typically involves passing methanol followed by water or a buffer.

Loading: The sample is passed through the sorbent bed. The analyte and potentially some matrix components are retained on the sorbent through various interactions.

Washing: A solvent that is strong enough to remove weakly bound matrix interferences but weak enough to not elute the analyte of interest is passed through the sorbent.

Elution: A strong solvent is used to disrupt the analyte-sorbent interactions and elute the concentrated analyte from the sorbent.

For the concentration of nitroaromatic compounds, resin-based solid phases are often preferred over silica-based ones, as the latter may not be sufficiently sorptive for all related compounds americanlaboratory.com. The choice of elution solvent is critical for achieving high recovery. Acetonitrile is a commonly used and effective elution solvent for nitroaromatics and nitrate esters from SPE cartridges researchgate.netnih.govlibretexts.orgepa.gov.

Research Findings:

A study on the determination of various nitroaromatic, nitramine, and nitrate ester explosives in water utilized SPE with subsequent analysis. The recoveries from spiked samples were reported to be 90% or greater for each of the nitroaromatics and nitrate esters researchgate.netnih.govlibretexts.orgepa.gov. These results suggest that SPE would be a highly effective method for concentrating this compound from aqueous matrices.

Table 1: Representative Solid-Phase Extraction Recoveries for Structurally Related Nitroaromatic and Nitrate Ester Compounds from Water.
CompoundCompound ClassAverage Recovery (%)
NitrobenzeneNitroaromatic92
2,4,6-Trinitrotoluene (TNT)Nitroaromatic95
2,4-Dinitrotoluene (2,4-DNT)Nitroaromatic94
1,3-Dinitrobenzene (1,3-DNB)Nitroaromatic93
Nitroglycerin (NG)Nitrate Ester91
Pentaerythritol tetranitrate (PETN)Nitrate Ester90

Data in this table is based on findings for analogous compounds and is intended to be representative of the expected performance for this compound. researchgate.netnih.govlibretexts.orgepa.gov

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The efficiency of the extraction is determined by the partition coefficient (KD) or distribution coefficient (D) of the analyte between the two phases. For this compound, its ester structure suggests it will have significant solubility in a range of organic solvents, making LLE a viable concentration method, particularly for its isolation from aqueous solutions or reaction mixtures.

Methodology:

In a typical LLE procedure, the sample solution is mixed with an immiscible organic solvent. After vigorous shaking to facilitate the transfer of the analyte into the organic phase, the two layers are allowed to separate. The organic layer, now containing the analyte, is then collected. To enhance the extraction efficiency, several factors can be optimized:

Solvent Selection: The choice of the organic solvent is crucial. An ideal solvent should have a high affinity for the analyte, be immiscible with the sample matrix (usually water), have a different density from the aqueous phase to ensure good separation, and have a relatively low boiling point to allow for easy removal and further concentration of the analyte.

pH Adjustment: The pH of the aqueous phase can significantly influence the partitioning of ionizable compounds. For this compound, which contains a basic pyridine nitrogen, adjusting the pH of the aqueous phase to be well above the pKa of the pyridinium (B92312) ion will ensure the compound is in its neutral, more organosoluble form, thus maximizing its transfer into the organic phase.

Salting-Out Effect: The addition of a neutral salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of the organic analyte in the aqueous layer and promote its partitioning into the organic solvent.

Research Findings:

While specific quantitative LLE data for this compound is scarce, studies on related compounds provide a basis for methodological development. For instance, the extraction of nicotinic acid and its derivatives has been explored using various organic solvents. In the synthesis of methyl nicotinate, the product was extracted into chloroform after neutralization of the reaction mixture researchgate.net. For the analysis of niacin (nicotinic acid) in human plasma, a single liquid-liquid extraction with methyl-t-butyl ether was employed after acidification of the plasma nih.gov.

The selection of an appropriate organic solvent is paramount. A study on the extraction of various organic priority pollutants from water provides data on distribution coefficients for compounds with similar functionalities, which can guide solvent choice.

Table 2: Potential Organic Solvents for Liquid-Liquid Extraction of this compound and their Relevant Properties.
SolventPropertiesAnticipated Extraction Efficiency
DichloromethaneHigh density, good solvating power for many organic compounds.High
Ethyl AcetateMedium polarity, good solvating power, lower toxicity than chlorinated solvents.High
Methyl-tert-butyl ether (MTBE)Low density, good for extracting moderately polar compounds.Moderate to High
TolueneNonpolar, good for extracting nonpolar to moderately polar aromatic compounds.Moderate
HexaneNonpolar, suitable for extracting highly nonpolar compounds.Low

This table provides a qualitative assessment based on the general principles of LLE and the properties of this compound.

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer : Document all variables (solvent purity, humidity, stirring rates) using electronic lab notebooks . Share raw NMR/FID files and chromatograms in public repositories (e.g., Zenodo). Collaborate with independent labs for inter-laboratory validation and publish detailed supplemental materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.